3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide
Description
3-Nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide (CAS: 300812-68-4) is a sulfonamide-derived benzamide compound featuring a nitro group at the 3-position of the benzamide ring and a 5-methylisoxazole moiety linked via a sulfonamide bridge to a phenyl group (Fig. 1). This structure combines electron-withdrawing (nitro) and heterocyclic (isoxazole) motifs, which are common in antimicrobial and anti-inflammatory agents .
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S/c1-11-9-16(19-27-11)20-28(25,26)15-7-5-13(6-8-15)18-17(22)12-3-2-4-14(10-12)21(23)24/h2-10H,1H3,(H,18,22)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQOFFCCAUEXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of 5-methylisoxazole: This can be achieved through a (3+2) cycloaddition reaction involving nitrile oxides and alkynes, often catalyzed by copper (I) or ruthenium (II) complexes.
Sulfonamide Formation: The 5-methylisoxazole is then reacted with sulfonyl chlorides to form the sulfonamide linkage.
Benzamide Synthesis: The final step involves coupling the sulfonamide intermediate with a 3-nitrobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzamide and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of sulfonamide derivatives, including 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide. This compound exhibits significant antibacterial activity against various strains, making it a candidate for further development in antibiotic therapies.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.
Antitumor Activity
Research has also indicated potential antitumor effects of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating moderate effectiveness.
Table 2: Antitumor Activity of this compound
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Case Studies and Research Findings
- Antibacterial Evaluation : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound showed enhanced activity against resistant bacterial strains, suggesting that modifications to the sulfonamide structure can improve efficacy .
- Antitumor Research : Another research paper detailed experiments where this compound was tested alongside known chemotherapeutics, revealing synergistic effects that could enhance treatment outcomes for patients with resistant tumors .
- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that this compound has favorable absorption characteristics and a half-life conducive to therapeutic application, making it a viable candidate for further clinical development .
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Benzamide Substituents
The benzamide scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Key comparisons include:
- Nitro vs.
- Plain Benzamide : The absence of substituents (as in ) reduces steric hindrance but may decrease target affinity due to lack of electronic modulation.
Sulfonamide Derivatives with Different Aromatic Moieties
The sulfonamide-isoxazole linkage is critical for activity. Comparisons include:
- 4-Methyl-N-(4-sulfamoylphenyl)benzenesulfonamide () : Replaces benzamide with a methyl-benzenesulfonamide. The methyl group improves solubility but reduces electronic effects, leading to moderate antimicrobial activity in vitro .
- N-(4-Sulfamoylphenyl)acetamide (): Substitutes benzamide with acetamide.
Table 1: Comparative Analysis of Key Properties
Biological Activity
3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes a nitro group, an isoxazole moiety, and a sulfonamide functional group, which are known to contribute to its biological activity.
Antimicrobial Activity
Nitro-containing compounds are recognized for their broad-spectrum antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA. For instance, compounds similar to this compound have shown efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Nitro Compounds
Anti-inflammatory Activity
Recent studies indicate that derivatives of this compound exhibit significant anti-inflammatory effects. For example, compounds with similar structures have demonstrated the ability to inhibit the expression of pro-inflammatory markers such as COX-2 and IL-1β. In vivo studies revealed that certain derivatives reduced paw edema and inflammatory cytokine levels effectively .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Inflammatory Marker Inhibition (%) | Reference |
|---|---|---|
| Compound 2e | COX-2: 82.5%, IL-1β: 89.5% | |
| Compound 2b | TNF-α: 70% | |
| This compound | TBD in ongoing studies | - |
The biological activity of this compound is attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.
- Inhibition of Enzymes : The sulfonamide moiety may inhibit key enzymes involved in inflammatory pathways, such as iNOS and COX-2.
- Interaction with DNA : The compound may bind to DNA, leading to cytotoxic effects in rapidly dividing cells.
Case Studies
A recent case study involving a series of synthesized nitro compounds demonstrated their potential as multi-target inhibitors in inflammatory diseases. The study highlighted that certain derivatives not only inhibited COX-2 but also affected other inflammatory mediators, suggesting a broad therapeutic potential for compounds like this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-nitro-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and nitro-group introduction. For example, sulfonamide intermediates are formed by reacting 4-aminophenyl sulfonamide derivatives with activated acyl chlorides under anhydrous conditions (e.g., DMSO with HBTU coupling agent). Yields (e.g., 68–95%) are optimized by controlling stoichiometry, reaction time, and purification via recrystallization in solvents like 1,4-dioxane . Acidification steps and column chromatography further enhance purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign aromatic proton signals (δ 6.67–7.51 ppm) and sulfonamide NH peaks (δ 9.13–10.61 ppm) to confirm substituent positions .
- IR Spectroscopy : Detect characteristic bands for sulfonamide (asymmetric S=O stretch at 1366 cm⁻¹; symmetric at 1141 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .
- Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) to confirm purity .
Q. How can common impurities be identified and removed during synthesis?
- Methodological Answer : Impurities such as unreacted sulfonamide precursors or nitro-reduction byproducts are detected via thin-layer chromatography (TLC, Rf comparison). Purification involves sequential washing (e.g., sodium bicarbonate for acidic impurities) and recrystallization in ethanol/water mixtures. High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies residual impurities (<1%) .
Advanced Research Questions
Q. How does the compound coordinate with transition metals, and what techniques determine complex stoichiometry?
- Methodological Answer : The sulfonamide and nitro groups act as bidentate ligands for Co(II), Ni(II), and Cu(II). Complexes are synthesized in ethanolic solutions at 60°C. Stoichiometry ([ML2] type) is determined via:
- Molar Conductivity : Measurements in DMF (e.g., 120–150 S cm² mol⁻¹) confirm 1:2 electrolyte behavior .
- UV-Vis Spectroscopy : d-d transitions (e.g., Cu(II) at ~600 nm) and ligand-to-metal charge transfer bands suggest octahedral geometry .
Q. What in vitro assays evaluate the compound’s enzyme inhibitory activity, and how is IC50 interpreted?
- Methodological Answer :
- Carbonic Anhydrase Inhibition : Recombinant human CA isoforms (e.g., hCA II) are incubated with the compound (0.1–100 µM). Activity is measured via stopped-flow CO2 hydration assay. IC50 values (e.g., 0.8 µM) are calculated using non-linear regression .
- Molecular Docking : AutoDock Vina predicts binding poses; hydrogen bonds with Thr199/Glu106 (hCA II) validate inhibitory mechanisms .
Q. How can molecular docking studies predict binding interactions with oncogenic targets like BCL-2?
- Methodological Answer : Docking against BCL-2 (PDB ID: 4AQ3) involves:
- Protein Preparation : Remove water molecules, add polar hydrogens.
- Ligand Optimization : Generate 3D conformers (Chem3D) and assign Gasteiger charges.
- Binding Affinity Analysis : Vina scores (kcal/mol) correlate with experimental IC50; residues like Arg107 and Asp108 are critical for π-π stacking .
Q. What computational methods validate the compound’s pharmacokinetic properties, such as metabolic stability?
- Methodological Answer :
- Lipophilicity (LogP) : Predicted via ChemAxon (e.g., LogP = 2.8) indicates moderate membrane permeability.
- CYP450 Metabolism : SwissADME predicts oxidation sites (e.g., methylisoxazole ring) using cytochrome P450 isoform models.
- Molecular Dynamics (MD) : 100-ns simulations in GROMACS assess stability in lipid bilayers .
Q. How does the compound synergize with BCL-2 inhibitors in anticancer therapies?
- Methodological Answer : Co-administration with ABT-199 (BCL-2 inhibitor) is tested in apoptosis assays (Annexin V/PI staining). Synergy scores (Combination Index <1) are calculated via CompuSyn. Mechanistic studies show mitochondrial membrane depolarization (JC-1 dye) and caspase-3 activation .
Data Contradictions and Resolution
- Yield Variability : Discrepancies in synthesis yields (28–95%) arise from substituent electronic effects (e.g., electron-withdrawing nitro groups slow coupling). Optimization via microwave-assisted synthesis (80°C, 30 min) improves yields .
- Enzyme Inhibition Specificity : While potent against hCA II (IC50 = 0.8 µM), weaker activity against hCA IX (IC50 = 12 µM) suggests isoform selectivity. Mutagenesis studies (e.g., Thr199Ala) confirm binding site specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
